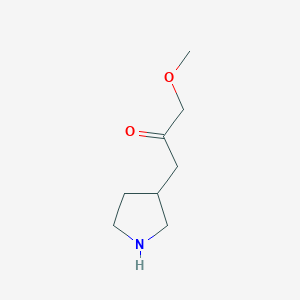

1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-methoxy-3-pyrrolidin-3-ylpropan-2-one |

InChI |

InChI=1S/C8H15NO2/c1-11-6-8(10)4-7-2-3-9-5-7/h7,9H,2-6H2,1H3 |

InChI Key |

JUVSIPODDOMQFY-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one, two primary disconnections can be envisioned, as illustrated below. These disconnections break the molecule down into key synthons and their corresponding synthetic equivalents.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-C Bond): This approach involves breaking the carbon-carbon bond between the pyrrolidine (B122466) ring and the propanone backbone. This leads to a nucleophilic pyrrolidin-3-yl synthon and an electrophilic methoxyacetone (B41198) equivalent. This is often a practical approach as it allows for the separate synthesis of the two main fragments followed by their coupling.

Disconnection B (C-N Bond): This strategy focuses on the formation of the pyrrolidine ring as a key step. The disconnection of one of the C-N bonds of the pyrrolidine ring suggests a precursor that can undergo an intramolecular cyclization. This approach can be advantageous for establishing the stereochemistry of the pyrrolidine ring early in the synthesis.

These retrosynthetic pathways guide the development of the specific synthetic routes detailed in the following sections.

Classical Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the construction of this compound.

This approach aligns with Disconnection A, where a pre-functionalized propanone derivative is coupled with a suitable pyrrolidine synthon. A common strategy involves the reaction of an α-haloketone with a nucleophilic pyrrolidine derivative.

Scheme 2: Synthesis via Propanone Precursor

In this hypothetical reaction, 1-bromo-3-methoxypropan-2-one (B1625924) serves as the electrophilic partner. The synthesis of such α-haloketones can be achieved through the halogenation of the corresponding ketone. The nucleophilic substitution by a protected 3-aminopyrrolidine (B1265635), followed by deprotection, would yield the target compound.

Table 1: Representative Reaction Conditions for Synthesis via Propanone Precursors

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Hydroxy-3-methoxypropan-2-one | PBr₃, Et₂O, 0 °C to rt | 1-Bromo-3-methoxypropan-2-one |

| 2 | 1-Bromo-3-methoxypropan-2-one, N-Boc-3-aminopyrrolidine | K₂CO₃, CH₃CN, reflux | N-Boc-1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one |

| 3 | N-Boc-1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one | TFA, CH₂Cl₂, rt | This compound |

Following Disconnection B, the synthesis can be designed around the formation of the pyrrolidine ring as the key step. This often involves an intramolecular cyclization of a linear precursor. One plausible method is the reductive amination of a suitably substituted diketone.

The synthesis of substituted pyrrolidines is a well-established field, with numerous methods available. mdpi.com For instance, a palladium-catalyzed hydroarylation can be used to furnish 3-substituted pyrrolidines. researchgate.netnih.gov While not directly applicable to the alkyl substituent in our target molecule, it highlights the diversity of methods for pyrrolidine synthesis. A more relevant approach would be an intramolecular cyclization.

Scheme 3: Synthesis via Pyrrolidine Ring Formation

This hypothetical route starts with a Michael addition of an amine to an α,β-unsaturated ketone. The resulting amino-diketone can then undergo reductive amination to form the pyrrolidine ring.

The introduction of the methoxy (B1213986) group can be achieved at various stages of the synthesis. One common method for the synthesis of α-methoxyketones is through the oxidation of an enol ether or via the rearrangement of a hydroxy sulfone. rsc.orgrsc.org

Alternatively, an α-hydroxy ketone can be methylated. The synthesis of α-hydroxy ketones can be accomplished by the oxidation of a ketone with an appropriate oxidizing agent. organic-chemistry.org

Table 2: Methods for α-Methoxy Ketone Formation

| Method | Precursor | Reagents and Conditions | Product | Reference |

| Hydroxy Sulfone Rearrangement | Ketone, [(methoxymethyl)sulfonyl]benzene | 1. Base, 2. ZrCl₄ or HfCl₄ | α-Methoxyketone | rsc.org |

| Oxidation of Enol Acetate (B1210297) | Enol Acetate | MeOH, Electrochemical Reaction | α-Methoxyketone | organic-chemistry.org |

| Methylation of α-Hydroxy Ketone | α-Hydroxy Ketone | NaH, CH₃I, THF | α-Methoxyketone | - |

Asymmetric and Enantioselective Synthesis of Chiral Isomers

The pyrrolidin-3-yl moiety in this compound contains a stereocenter. Therefore, the synthesis of enantiomerically pure isomers is of significant interest. Asymmetric synthesis can be achieved through various methods, including the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed.

For the synthesis of chiral this compound, a chiral auxiliary can be attached to the pyrrolidine nitrogen. This can direct the stereoselective introduction of the propanone side chain. Evans oxazolidinones are a well-known class of chiral auxiliaries used for asymmetric alkylations. harvard.edu

Scheme 4: Asymmetric Synthesis Using a Chiral Auxiliary

In this proposed scheme, a chiral oxazolidinone is first acylated with a protected 3-carboxypyrrolidine derivative. The resulting imide can then be enolized and alkylated with a methoxy-methyl halide. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary. Subsequent removal of the auxiliary would provide the enantiomerically enriched product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | LiOH, H₂O₂ | harvard.edu |

| Pseudoephedrine | Asymmetric alkylations | Acid or base hydrolysis | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | LiAlH₄, hydrolysis | sigmaaldrich.com |

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The pyrrolidine ring is a fundamental structural motif in a vast number of biologically active compounds and pharmaceuticals. mdpi.com The synthesis of enantiomerically pure substituted pyrrolidines is therefore a significant goal in organic chemistry. Asymmetric catalysis is a powerful tool for achieving this, enabling the formation of chiral molecules with high enantioselectivity, often using only a small amount of a chiral catalyst.

For a molecule like this compound, the key challenge is the stereoselective construction of the C3-substituted pyrrolidine core. Several catalytic asymmetric strategies can be envisioned for this purpose.

1,3-Dipolar Cycloadditions: A classic and highly effective method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.gov The stereoselectivity of this reaction can be controlled by using chiral catalysts, which guide the approach of the two reacting components to favor the formation of one enantiomer over the other. nih.govacs.org This method can generate multiple stereocenters simultaneously with high levels of control. acs.org

Michael Addition Reactions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael reaction, is another cornerstone of asymmetric C-C bond formation. Organocatalytic enantioselective Michael additions have been successfully developed for the synthesis of pyrrolidine-3-carboxylic acid derivatives. rsc.orgrsc.org A potential strategy could involve the asymmetric addition of a nucleophile to an acyclic precursor, which then undergoes a subsequent cyclization to form the chiral pyrrolidine ring. mdpi.com

Catalytic Hydrogenation: The asymmetric hydrogenation of substituted pyrroles using a chiral catalyst is a direct method to produce highly functionalized, chiral pyrrolidines. This approach can create up to four new stereocenters with excellent diastereoselectivity. acs.org

The formation of the C-C bond between the pyrrolidine ring and the methoxyacetyl side chain could be achieved through catalytic cross-coupling reactions or the addition of an organometallic reagent to a suitable electrophile, with the catalyst controlling the stereochemical outcome. organic-chemistry.orgnumberanalytics.com

Stereoselective Introduction of Functional Groups

Beyond creating the core chiral center, the stereoselective introduction of the 1-methoxypropan-2-one side chain is crucial. If the chiral pyrrolidine nucleus is synthesized first, the subsequent functionalization at the C3 position must proceed without compromising the existing stereochemistry.

A common approach involves using a pre-formed chiral pyrrolidine building block, often derived from natural sources like proline or 4-hydroxyproline. mdpi.com The synthesis would then involve the stereoselective alkylation at the C3 position. For instance, a nucleophilic substitution reaction using a pyrrolidine derivative with a good leaving group at the C3 position and a nucleophile representing the methoxyacetyl anion or its equivalent could be employed. The stereochemical outcome of such reactions is heavily dependent on the reaction mechanism (e.g., S(_N)2-type inversion) and the nature of the protecting groups on the pyrrolidine nitrogen.

Alternatively, methods such as the decarboxylative Mannich reaction involving chiral N-tert-butanesulfinyl imines have proven effective for the highly diastereoselective synthesis of complex amino ketones, which could serve as precursors to the target molecule.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process safety and efficiency. pharmtech.com These principles guide the design of chemical processes to reduce waste, conserve energy, and eliminate the use of hazardous substances. pharmtech.comresearchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comkccollege.ac.in Reactions with high atom economy are inherently less wasteful.

Addition and rearrangement reactions are typically 100% atom-economical, as all reactant atoms are incorporated into the product. kccollege.ac.inchemistry-teaching-resources.com In contrast, substitution and elimination reactions have lower atom economies because they generate byproducts. chemistry-teaching-resources.comgauthmath.com

To illustrate, consider a hypothetical, non-optimized substitution-based synthesis of the target compound's core structure versus an addition-based one.

Hypothetical Synthetic Steps & Atom Economy

| Reaction Type | Generic Equation | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Substitution | A-X + B-Y → A-B + X-Y | < 100% | Attaching the side chain via alkylation often involves displacing a leaving group, generating salt waste. |

| Addition | C=C + D-E → D-C-C-E | 100% | Cycloaddition reactions to form the pyrrolidine ring incorporate all atoms of the reactants into the cyclic product. scranton.edu |

| Elimination | F-G-H → F=G + H-I | < 100% | Some cyclization strategies may involve the elimination of a small molecule like water, reducing atom economy. chemistry-teaching-resources.com |

A synthetic route that relies heavily on addition reactions, such as a [3+2] cycloaddition to form the pyrrolidine ring, would possess a higher intrinsic atom economy compared to a linear sequence involving multiple substitution and protection/deprotection steps. chemistry-teaching-resources.comscranton.edu Maximizing atom economy leads to significant reductions in waste and can provide substantial environmental and economic benefits. kccollege.ac.in

Solvent Selection and Catalysis for Sustainable Synthesis

Solvents account for a significant portion of the mass in a typical chemical process and are a major source of waste in the pharmaceutical industry. pharmtech.comsyrris.com The selection of greener, more sustainable solvents is therefore a critical aspect of green chemistry. rsc.orgnumberanalytics.comresearchgate.net Ideal solvents are non-toxic, derived from renewable resources, biodegradable, and recyclable. wikipedia.org

Solvent Selection Guide Based on Green Chemistry Principles

| Classification | Example Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Low toxicity, renewable sources (for some), biodegradable, safer profiles. sigmaaldrich.com |

| Usable | Toluene, Acetonitrile, Heptane | Possess some hazards but are often necessary for specific chemical transformations. Efforts should be made to replace or recycle them. |

| Problematic/Hazardous | Dichloromethane (B109758), Chloroform, Diethyl ether, Benzene, Dioxane | High toxicity, environmental persistence, safety risks (e.g., peroxide formation, carcinogenicity). rsc.org |

In the synthesis of this compound, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-MeTHF or ethyl acetate would significantly improve the environmental profile of the process.

Catalysis is another key pillar of green chemistry. Catalytic reactions are preferable to those using stoichiometric reagents because they minimize waste, often allow for milder reaction conditions (reducing energy consumption), and can be highly selective, preventing the formation of unwanted byproducts. kccollege.ac.in The asymmetric catalytic methods discussed in section 2.3.2 are inherently green as they provide efficient access to the desired enantiomer, avoiding the wasteful separation of racemic mixtures.

Novel Synthetic Methodologies and Process Intensification

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Flow chemistry is a prime example of a technology that enables this paradigm shift in chemical synthesis. springerprofessional.de

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers numerous advantages over traditional batch production, particularly for the synthesis of heterocyclic compounds like pyrrolidines. mdpi.comuc.ptsci-hub.se

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Highly exothermic or potentially explosive reactions can be controlled much more effectively.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing. sci-hub.se

Improved Yield and Selectivity: Precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) often leads to cleaner reaction profiles and higher yields. springerprofessional.de

Scalability: Increasing production capacity is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up large batch reactors. uc.pt

Automation: Flow systems are readily automated, allowing for streamlined multi-step syntheses without the need to isolate intermediates. uc.pt

A potential application in the synthesis of this compound could be the cyclization step to form the pyrrolidine ring. If this step requires high temperatures or involves unstable intermediates, performing it in a heated flow reactor could significantly improve safety and product yield. For example, a precursor solution could be pumped through a heated coil reactor with a specific residence time, followed by in-line quenching or purification, delivering the desired pyrrolidine core in a continuous and controlled manner. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established technique known for its ability to dramatically reduce reaction times, increase yields, and improve reaction selectivity. This method utilizes the efficient heating of materials by microwave dielectric heating effects. Although microwave irradiation has been successfully employed for various reactions involving the pyrrolidine scaffold, such as N-alkylations, multicomponent reactions, and cycloadditions, its application for the direct synthesis of this compound is not described in the current body of scientific literature. Therefore, no specific research findings, reaction conditions, or yield data can be provided for this particular compound.

Photochemical and Electrochemical Routes

Photochemical Synthesis: Photochemistry utilizes light to induce chemical reactions, often providing unique pathways to complex molecules under mild conditions. Photochemical methods have been applied to the synthesis of some pyrrolidine derivatives, for instance, through photooxyfunctionalization to create ketone intermediates or via reductive photocyclization. However, a specific photochemical route for the synthesis of this compound has not been documented.

Electrochemical Synthesis: Organic electrosynthesis uses electricity to drive chemical reactions, offering a green and often highly selective alternative to traditional reagents. Methods such as the Hofmann-Löffler-Freytag (HLF) reaction have been adapted electrochemically to generate N-centered radicals for pyrrolidine ring formation. Anodic oxidations, like the Shono oxidation, are also used to functionalize existing pyrrolidine rings. Despite these advancements in the electrochemical synthesis of N-heterocycles, there are no available reports detailing an electrochemical pathway to this compound.

Due to the lack of specific data for this compound in the scientific literature concerning these synthetic methods, it is not possible to construct the requested data tables or provide detailed research findings.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One

Reactivity at the Ketone Moiety

The carbonyl group (C=O) of the ketone is a site of significant electrophilicity, making it susceptible to attack by nucleophiles. Its reactivity is also centered on the acidity of the α-hydrogens located on the carbons adjacent to the carbonyl.

Nucleophilic Additions and Condensation Reactions

The most fundamental reaction of ketones is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inck12.org This attack leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org Ketones are generally less reactive than aldehydes in nucleophilic additions due to steric hindrance from the two alkyl substituents and electronic effects that reduce the electrophilicity of the carbonyl carbon. ncert.nic.inyoutube.com

Key nucleophilic addition reactions applicable to the ketone moiety include:

Hydration: In the presence of water, especially under acid or base catalysis, a ketone can reversibly form a geminal diol (hydrate).

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.inlibretexts.org

Acetal (B89532)/Ketal Formation: In the presence of an alcohol and an acid catalyst, ketones are converted into ketals. This reaction is reversible and is often used to protect the ketone functionality during other synthetic steps. ncert.nic.in

Addition of Ammonia Derivatives: Nucleophiles such as primary and secondary amines, hydroxylamine (B1172632), and hydrazine (B178648) react with the ketone to form imines or related derivatives after a dehydration step. ncert.nic.in

The hydrogens on the carbons alpha to the ketone are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate is a key intermediate in condensation reactions, such as the Aldol (B89426) condensation, where it can attack the carbonyl carbon of another ketone molecule.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions at the Ketone Moiety

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Hydration | H₂O | Geminal Diol | Acid or Base Catalysis |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin | Base Catalysis |

| Ketal Formation | 2 eq. R'OH | Ketal | Acid Catalysis |

| Imine Formation | R'NH₂ | Imine | Acid Catalysis, Dehydration |

| Aldol Condensation | Base (e.g., NaOH) | β-Hydroxy Ketone | Base Catalysis |

Alpha-Functionalization Reactions

The generation of an enolate intermediate is central to the functionalization of the α-carbon position. nih.govresearchgate.net This classical approach involves deprotonating the α-C–H bond to form the nucleophilic enolate, which then reacts with a suitable electrophile. nih.gov This allows for the construction of a wide variety of carbon-carbon and carbon-heteroatom bonds. escholarship.org

Strategies for α-functionalization include:

Alkylation: The enolate can be alkylated by reaction with an alkyl halide.

Arylation and Vinylation: Palladium-catalyzed reactions can introduce aryl or vinyl groups at the α-position.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-position can be halogenated.

Hydroxylation and Amination: Electrophilic oxygen or nitrogen sources can be used to introduce hydroxyl or amino groups.

An alternative "umpolung" (reactivity reversal) strategy involves converting the ketone into an electrophile to react with various nucleophiles, expanding the scope of possible transformations. nih.govspringernature.com

Table 2: Selected Alpha-Functionalization Reactions of Ketones

| Functionalization | Electrophile/Reagent System | Product Feature |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone |

| Arylation | Aryl Halide, Palladium Catalyst | α-Aryl Ketone |

| Halogenation | X₂ (e.g., Br₂) in Acid or Base | α-Halo Ketone |

| Hydroxylation | MoOPH, Davis Oxaziridine | α-Hydroxy Ketone |

| Amination | Azodicarboxylates | α-Amino Ketone |

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a secondary amine, which is both basic and nucleophilic. nih.gov This allows for a variety of reactions that modify the nitrogen atom itself or the surrounding ring structure. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. nih.govwikipedia.org

Alkylation and Acylation Reactions

As a typical secondary amine, the pyrrolidine nitrogen readily undergoes nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: This reaction occurs with alkyl halides, where the nitrogen atom acts as a nucleophile to displace the halide, forming a tertiary amine. wikipedia.org This process can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, especially if the resulting tertiary amine is still sufficiently nucleophilic. researchgate.net The synthesis of secondary and tertiary amines via N-alkylation is a cornerstone of organic synthesis. organic-chemistry.orgchemrxiv.org Tandem amination/cyanation/alkylation sequences have also been developed to create functionalized pyrrolidines. nih.gov

N-Acylation: The nitrogen can be acylated using acyl chlorides or acid anhydrides to form an amide. This reaction is generally very efficient. Acylation is a common strategy in the synthesis of complex molecules containing the pyrrolidine ring. rsc.orgrsc.org

Table 3: Common Reactions at the Pyrrolidine Nitrogen

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Pyrrolidine (Tertiary Amine) |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl Pyrrolidine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl Pyrrolidine (Sulfonamide) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Pyrrolidine (Tertiary Amine) |

Pyrrolidine Ring Functionalization and Derivatization

Beyond reactions at the nitrogen, the pyrrolidine ring itself can be functionalized. The synthesis of substituted pyrrolidines is a significant area of research due to their prevalence in bioactive molecules. nih.govmdpi.com

Methods for ring functionalization include:

Cycloaddition Reactions: [3+2] dipolar cycloadditions using azomethine ylides are a powerful method for constructing highly substituted pyrrolidine rings. acs.org

Ring-Closing Metathesis: This strategy can be used to form pyrroline (B1223166) precursors which can then be reduced to pyrrolidines.

C-H Functionalization: Direct functionalization of C-H bonds on the pyrrolidine ring, often using transition metal catalysts, allows for the introduction of various substituents. organic-chemistry.org

Ring Contraction/Expansion: Innovative methods, such as the photo-promoted ring contraction of pyridines, can yield complex pyrrolidine skeletons. osaka-u.ac.jp

These advanced synthetic methods provide access to a vast array of structurally diverse pyrrolidine derivatives from various cyclic or acyclic precursors. nih.govorganic-chemistry.org

Transformations of the Methoxy (B1213986) Group

The methoxy group (–OCH₃) is an ether, which is generally a stable and unreactive functional group. wikipedia.org Its primary transformation is cleavage of the C–O bond, which typically requires harsh reaction conditions.

Ether Cleavage: The most common method for cleaving a methoxy group is treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids, like boron tribromide (BBr₃), are also highly effective and often used for demethylation under milder conditions than strong mineral acids.

Oxidative Cleavage: In specific contexts, oxidative methods can be employed to remove a methoxy group.

Radical-Based Cleavage: Selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through radical hydrogen abstraction, transforming the methoxy group into an acetal that is more easily hydrolyzed. nih.govresearchgate.netacs.orgacs.org

The methoxy group also exerts an electronic influence on the molecule. As an electron-donating group through resonance, it can affect the reactivity of nearby functional groups, although this effect is attenuated by the saturated carbon chain in 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one.

Table 4: Methods for the Transformation of Methoxy Groups

| Reagent | Conditions | Outcome |

|---|---|---|

| HBr or HI | High Temperature | Cleavage to Alcohol |

| BBr₃ | Low Temperature (e.g., -78 °C to RT) | Cleavage to Alcohol |

| PhI(OAc)₂ / I₂ | Radical Initiation (e.g., light) | Transformation to Acetal (if adjacent OH is present) |

| Strong Lewis Acids | Varies | Ether Cleavage |

Ether Cleavage Reactions

The methoxy group in this compound can undergo cleavage under strong acidic conditions. wikipedia.orgmasterorganicchemistry.comacs.orgpearson.com This reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.org The first step involves the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.comchemistrysteps.com Subsequently, a nucleophile, often the conjugate base of the acid used, attacks the carbon atom of the methoxy group or the adjacent methylene (B1212753) group. libretexts.org

The specific pathway, either S(_N)1 or S(_N)2, is dependent on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org For a primary ether like the one present in this compound, an S(_N)2 mechanism is generally favored. masterorganicchemistry.comlibretexts.org In this case, the nucleophile would attack the methyl group of the methoxy moiety, leading to the formation of 1-hydroxy-3-(pyrrolidin-3-yl)propan-2-one and a methyl halide (if a hydrohalic acid is used).

Table 1: Plausible Products of Ether Cleavage of this compound under Acidic Conditions

| Reagent | Nucleophile | Major Organic Product | Byproduct |

| HBr | Br⁻ | 1-Hydroxy-3-(pyrrolidin-3-yl)propan-2-one | CH₃Br |

| HI | I⁻ | 1-Hydroxy-3-(pyrrolidin-3-yl)propan-2-one | CH₃I |

Potential for Further Oxidation/Reduction

The carbonyl group of the ketone is the primary site for oxidation and reduction reactions.

Oxidation:

Ketones are generally resistant to oxidation compared to aldehydes. chemguide.co.uk Strong oxidizing agents under harsh conditions, such as potassium permanganate, can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in a complex mixture of products. chemguide.co.uk

The pyrrolidine ring, being a secondary amine, is susceptible to oxidation. For instance, studies on similar structures, like the drug daclatasvir (B1663022) which contains a pyrrolidine moiety, have shown that oxidation can occur at the δ-position of the pyrrolidine ring, leading to ring-opening. nih.gov A similar pathway could be envisioned for this compound, potentially forming an aminoaldehyde intermediate.

Reduction:

The ketone group in this compound can be readily reduced to a secondary alcohol, yielding 1-methoxy-3-(pyrrolidin-3-yl)propan-2-ol. wikipedia.org This transformation can be achieved using a variety of reducing agents.

Table 2: Common Reducing Agents for Ketone Reduction and the Expected Product

| Reducing Agent | Description | Expected Product |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. | 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-ol |

| Lithium aluminum hydride (LiAlH₄) | A powerful and less selective reducing agent. | 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-ol |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Involves the use of hydrogen gas and a metal catalyst. | 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-ol |

The choice of reducing agent can be critical to avoid unwanted side reactions, particularly with more powerful reagents like LiAlH₄ which could potentially affect other functional groups under certain conditions.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for the possibility of several rearrangement and isomerization reactions.

If the ketone is first reduced to a secondary alcohol, the resulting α-hydroxy ether could potentially undergo rearrangement. More commonly, α-hydroxy ketones can undergo the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group. wikipedia.orgnih.gov This reaction is typically induced by acid or base and is reversible, favoring the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.org For 1-hydroxy-3-(pyrrolidin-3-yl)propan-2-one, which could be formed via ether cleavage, a base-catalyzed rearrangement could potentially occur.

The pyrrolidine ring itself can be a source of isomerization. For instance, in the synthesis of certain pyrrolidine-containing compounds, isomerization of double bonds within or attached to the pyrrolidine ring has been observed. nih.govwikipedia.org While this compound is a saturated system, the potential for acid- or base-catalyzed epimerization at the C3 position of the pyrrolidine ring, if it were chiral, should be considered. Studies on complex dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] have shown that isomerization at a carbon atom of the pyrrolidine ring can be induced by sodium alkoxides. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

For ether cleavage , the reaction rate is dependent on the concentration of the acid and the nucleophile, as well as the temperature. ox.ac.uk The reaction is generally slow at room temperature and often requires heating. masterorganicchemistry.com The thermodynamics of ether cleavage are driven by the formation of more stable products, such as an alcohol and an alkyl halide.

The reduction of the ketone is typically a thermodynamically favorable process, leading to a more stable alcohol. The kinetics of the reduction will depend on the chosen reducing agent, with more reactive agents like LiAlH₄ leading to faster reaction rates than milder ones like NaBH₄.

Rearrangement reactions , being equilibrium processes, are governed by the relative thermodynamic stability of the isomers. wikipedia.org The reaction will proceed in the direction of the more stable compound. The kinetics of such rearrangements can be influenced by the strength of the acid or base catalyst and the temperature.

Catalysis in Transformations of this compound

Catalysis can play a crucial role in the selective transformation of this compound.

In the context of ether cleavage , while strong acids are the primary reagents, the use of Lewis acids has also been reported for the cleavage of ethers. masterorganicchemistry.com

For reactions involving the ketone and pyrrolidine moieties , a wide range of catalysts can be envisioned. For instance, the synthesis of α-pyrrolidinyl ketones can be achieved through palladium and indium catalysis. thieme-connect.comresearchgate.net Organocatalysis, using chiral pyrrolidine-based catalysts, is a well-established field for various asymmetric transformations of carbonyl compounds, such as aldol and Michael reactions. nih.gov While these examples describe the synthesis of such compounds, they highlight the compatibility of the pyrrolidinyl ketone motif with various catalytic systems.

The reduction of the ketone can be performed using catalytic hydrogenation with transition metal catalysts like palladium, platinum, or nickel. wikipedia.org

Furthermore, gold(I) complexes bearing chiral pyrrolidinyl ligands have been employed in enantioselective catalysis, demonstrating the utility of the pyrrolidine scaffold in coordinating with metal centers to induce stereoselectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound, providing a highly accurate mass measurement that allows for the determination of its elemental composition. For 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one, HRMS would confirm the molecular formula, C8H15NO2.

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's specific arrangement of atoms. Key predicted fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the carbonyl group and within the pyrrolidine (B122466) ring. researchgate.netresearchgate.netnih.govmdpi.com

Predicted Fragmentation Patterns:

A primary fragmentation would be the alpha-cleavage on either side of the ketone.

Loss of the methoxymethyl radical (•CH2OCH3): This would result in a prominent acylium ion containing the pyrrolidine ring.

Cleavage between the carbonyl carbon and the adjacent methylene (B1212753) group: This would lead to a fragment containing the pyrrolidinyl moiety.

Fragmentation of the pyrrolidine ring: This is a common pathway for pyrrolidine-containing compounds, often initiated by the nitrogen atom. researchgate.net

Below is a table of predicted major fragments for this compound.

| Predicted m/z | Predicted Ion Formula | Predicted Fragmentation Pathway |

| 158.1176 | [C8H16NO2]+ | [M+H]+ (Protonated Molecule) |

| 114.0913 | [C6H12NO]+ | Loss of CH2OCH3 from the protonated molecule |

| 84.0808 | [C5H10N]+ | Fragmentation of the side chain |

| 70.0651 | [C4H8N]+ | Cleavage within the pyrrolidine ring |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. ipb.pt For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound, a suite of multidimensional NMR experiments is required. rsc.orgmdpi.com

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the title compound, COSY would show correlations between the protons within the pyrrolidine ring and along the propanone backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, linking the methoxy (B1213986) protons to the C1 carbon, and the protons on the pyrrolidine ring to the C3 of the propanone chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal spatial relationships between protons on the pyrrolidine ring and the propanone side chain.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| H1 | ~4.05 | s | - | - | C2, OCH₃ | H3, H-methoxy |

| H3 | ~2.80 | m | - | H-pyrrolidine(3) | C2, C-pyrrolidine(3), C-pyrrolidine(2), C-pyrrolidine(4) | H1, H-pyrrolidine(2), H-pyrrolidine(4) |

| H-pyrrolidine(2,5) | ~3.00 - 3.20 | m | - | H-pyrrolidine(3,4) | C-pyrrolidine(3,4) | H3, H-pyrrolidine(3,4) |

| H-pyrrolidine(3) | ~2.50 | m | - | H3, H-pyrrolidine(2,4,5) | C3, C-pyrrolidine(2,4,5) | H3, H-pyrrolidine(2,4,5) |

| H-pyrrolidine(4) | ~1.80 - 2.00 | m | - | H-pyrrolidine(2,3,5) | C-pyrrolidine(2,3,5) | H-pyrrolidine(2,3,5) |

| H-methoxy | ~3.35 | s | - | - | C1 | H1 |

| NH | ~2.10 | br s | - | - | C-pyrrolidine(2,5) | H-pyrrolidine(2,5) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Key HMBC Correlations |

| C1 | ~75 | H1, H-methoxy |

| C2 | ~210 | H1, H3 |

| C3 | ~50 | H1, H3, H-pyrrolidine(3) |

| C-pyrrolidine(2,5) | ~48 | H-pyrrolidine(3,4) |

| C-pyrrolidine(3) | ~35 | H3, H-pyrrolidine(2,4,5) |

| C-pyrrolidine(4) | ~30 | H-pyrrolidine(2,3,5) |

| OCH₃ | ~59 | H-methoxy |

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to:

Study polymorphism, which is the ability of a compound to exist in different crystal forms.

Characterize amorphous or poorly crystalline samples that are not suitable for X-ray diffraction.

Determine intermolecular distances and packing arrangements in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, a strong absorption band characteristic of the ketone (C=O) stretch would be expected. Other key absorptions would include C-O stretching for the ether, and N-H bending and C-N stretching for the secondary amine in the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman are different, they often provide similar information about functional groups. The C=O stretch is also Raman active. Non-polar bonds, which may be weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (ketone) | Stretch | ~1715 (strong) | ~1715 (moderate) |

| C-O (ether) | Stretch | ~1100 (strong) | ~1100 (weak) |

| N-H (sec. amine) | Stretch | ~3300-3500 (moderate, broad) | ~3300-3500 (weak) |

| N-H (sec. amine) | Bend | ~1550-1650 (moderate) | Weak |

| C-N | Stretch | ~1250-1020 (moderate) | Moderate |

| C-H (sp³) | Stretch | ~2850-3000 (strong) | ~2850-3000 (strong) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.netresearchgate.netanu.edu.aumdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Crucially, as the compound is chiral (due to the stereocenter at the 3-position of the pyrrolidine ring), X-ray crystallography on a single crystal of one enantiomer can determine its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer). nih.gov This is achieved through the analysis of anomalous dispersion effects. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, and how the molecules pack in the crystal lattice. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) is a powerful method for characterizing the stereochemistry of chiral compounds in solution. nih.govresearchgate.net

ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov For this compound, the ketone chromophore is in proximity to the chiral center in the pyrrolidine ring. This arrangement is expected to produce a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the absolute configuration of the stereocenter. nih.gov

By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the compound can be confidently assigned. This technique is particularly valuable when X-ray crystallography is not feasible. nih.gov

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) in Research Contexts

The structural elucidation and analytical characterization of "this compound" and its derivatives in research settings are significantly enhanced by the application of advanced hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods provide detailed information regarding the molecular weight, fragmentation patterns, and purity of the compounds, which is crucial for their unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," GC-MS analysis would involve the separation of the compound from a mixture based on its boiling point and polarity, followed by ionization and fragmentation in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, providing structural information.

Expected Fragmentation Patterns:

The fragmentation of "this compound" under electron ionization (EI) in GC-MS is predicted to follow pathways characteristic of α-aminoketones and pyrrolidine-containing compounds. Key fragmentation pathways would likely include:

α-Cleavage: Fission of the bond between the carbonyl group and the adjacent carbon atom is a common fragmentation pathway for ketones. This would lead to the formation of characteristic acylium ions.

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo cleavage, leading to the formation of iminium ions, which are diagnostic for the presence of this heterocyclic moiety. Specifically, cleavage of the bond between the pyrrolidinyl nitrogen and the propanone backbone is anticipated. nih.govwvu.edu

Loss of the Methoxy Group: Fragmentation involving the loss of the methoxy group (•OCH3) or a methoxy radical is also a plausible pathway.

Based on the fragmentation patterns of structurally similar compounds, such as α-pyrrolidinophenone synthetic cathinones, a proposed fragmentation scheme for "this compound" can be outlined. wvu.eduresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| M+• | [C8H15NO2]+• | 157 |

| [M-CH3O]• | [C7H12NO]+ | 126 |

| [M-C3H6O]• | [C5H9N]+• | 83 |

| Pyrrolidinium ion | [C4H8N]+ | 70 |

| Acylium ion | [CH3OCH2CO]+ | 73 |

Note: The predicted m/z values are based on theoretical fragmentation pathways and may vary slightly from experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly useful for the analysis of less volatile, thermally labile, or polar compounds, making it a suitable technique for "this compound" and its derivatives, especially in complex matrices. nih.govnih.gov This technique separates compounds based on their interactions with a stationary phase and a liquid mobile phase, followed by ionization and mass analysis. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds.

Expected Findings in LC-MS:

In an LC-MS analysis, "this compound" would typically be observed as a protonated molecule, [M+H]+, in the positive ion mode. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would provide further structural information through collision-induced dissociation (CID).

Expected Fragmentation in LC-MS/MS:

The fragmentation of the protonated molecule of "this compound" is expected to be dominated by the loss of neutral molecules and the formation of stable fragment ions. Key fragmentation pathways would likely include:

Loss of Methanol (B129727): A common fragmentation pathway for methoxy-containing compounds is the neutral loss of methanol (CH3OH).

Cleavage of the Pyrrolidine Ring: Similar to GC-MS, the pyrrolidine ring can undergo fragmentation, often initiated by protonation.

Loss of the Pyrrolidine Moiety: The entire pyrrolidine group can be lost as a neutral molecule. nih.gov

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 158 ([M+H]+) | 126 | CH3OH |

| 158 ([M+H]+) | 88 | C4H8N |

| 158 ([M+H]+) | 71 | C3H5O2 |

Note: These predicted values are based on the analysis of similar compounds and serve as a guide for the interpretation of experimental data.

The combination of retention time data from the liquid chromatography separation and the mass-to-charge ratios of the parent and fragment ions from the mass spectrometry analysis provides a high degree of confidence in the identification and structural elucidation of "this compound" and its derivatives in various research contexts.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One

Modification at the Ketone Carbonyl Group

The ketone carbonyl group in 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one is a prime site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties.

Reductions to Alcohol Derivatives

The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a new chiral center and a hydroxyl group capable of forming hydrogen bonds. This modification can significantly alter the biological activity of the parent compound. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol. This reagent is known for its selectivity in reducing ketones and aldehydes without affecting other functional groups like ethers and amides.

The general reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Hypothetical Reduction of this compound

| Reagent | Solvent | Product |

|---|

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions replace the carbonyl oxygen with a nitrogen-containing substituent, which can introduce a wide range of functionalities and potential coordination sites for metal ions.

Imines: Reaction with a primary amine in the presence of an acid catalyst would yield the corresponding imine.

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) would lead to the formation of an oxime.

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) would produce hydrazones.

These derivatives are often crystalline solids, which can be useful for characterization purposes.

Table 2: Potential Imine, Oxime, and Hydrazone Derivatives

| Reactant | Product Type | Product Name |

|---|---|---|

| Methylamine | Imine | N-methyl-1-(1-methoxy-3-(pyrrolidin-3-yl)propan-2-ylidene)methanamine |

| Hydroxylamine | Oxime | This compound oxime |

This table illustrates potential derivatives based on general reactivity patterns of ketones.

Pyrrolidine (B122466) Ring Functionalization

The pyrrolidine ring offers another avenue for structural modification, primarily at the nitrogen atom, which is a nucleophilic secondary amine.

Substitution Reactions on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These modifications can alter the basicity, lipophilicity, and steric bulk of the molecule, which can have a profound impact on its biological properties.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would introduce an alkyl group on the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) would yield the corresponding N-acyl derivatives.

Table 3: Examples of N-Functionalized Pyrrolidine Derivatives

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Benzyl bromide | N-Alkylation | 1-Methoxy-3-(1-benzylpyrrolidin-3-yl)propan-2-one |

This table provides examples of potential modifications to the pyrrolidine nitrogen.

Ring Expansion/Contraction Strategies

While more synthetically challenging, modification of the pyrrolidine ring size itself could lead to novel scaffolds. Ring expansion to a piperidine (B6355638) or contraction to an azetidine (B1206935) would significantly alter the conformation and spacing of the substituents. Such transformations often involve multi-step sequences, for example, via ring-opening followed by recyclization or through rearrangements like the Tiffeneau-Demjanov rearrangement. However, specific methodologies for the subject compound are not documented in the available literature.

Ether Cleavage and Conversion of the Methoxy (B1213986) Group

The methoxy group represents a stable ether linkage that can be cleaved under specific conditions to reveal a hydroxyl group. This transformation can unmask a potential hydrogen bond donor and significantly change the polarity of the molecule.

Cleavage of the methyl ether can typically be achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The reaction with BBr₃ is often performed at low temperatures in an inert solvent like dichloromethane (B109758). The resulting hydroxyl group can then be further functionalized, for instance, by esterification or etherification, to introduce a variety of new substituents.

Table 4: Ether Cleavage and Potential Subsequent Functionalization

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Ether Cleavage | Boron tribromide (BBr₃) | 1-Hydroxy-3-(pyrrolidin-3-yl)propan-2-one |

This table outlines a potential two-step modification of the methoxy group.

Synthesis of Analogs with Varied Chain Lengths and Branching

The synthesis of analogs of this compound with different chain lengths and branching patterns can be achieved through several synthetic routes, primarily by modifying the propan-2-one linker and the substituents on the pyrrolidine ring. These modifications can significantly impact the molecule's conformational flexibility, steric profile, and interactions with biological targets.

One common strategy involves the use of alternative electrophiles to react with a suitable pyrrolidinyl precursor. For instance, instead of a methoxyacetylating agent, longer-chain or branched alkoxy-acyl chlorides or anhydrides can be used. This approach allows for the systematic extension of the carbon chain or the introduction of branching at various positions.

Another versatile method is the alkylation of a suitable N-protected 3-(aminoacetyl)pyrrolidine derivative. This allows for the introduction of a wide range of alkyl and aryl groups, thereby creating a library of analogs with diverse chain lengths and branching patterns. The choice of the N-protecting group is crucial to ensure compatibility with the reaction conditions and to allow for selective deprotection.

The table below illustrates a hypothetical series of analogs that could be synthesized by varying the chain length and introducing branching, based on established synthetic methodologies for related compounds.

| Analog | Modification | Synthetic Approach | Potential Impact |

| 1-Ethoxy-3-(pyrrolidin-3-yl)propan-2-one | Extension of the alkoxy group | Acylation of 3-aminopyrrolidine (B1265635) with ethoxyacetyl chloride | Altered lipophilicity and metabolic stability |

| 1-Methoxy-4-(pyrrolidin-3-yl)butan-2-one | Extension of the carbon backbone | Alkylation of a 3-(pyrrolidin-3-yl)acetyl precursor with a methoxymethyl halide | Increased conformational flexibility |

| 1-Methoxy-3-(1-methylpyrrolidin-3-yl)propan-2-one | Branching on the pyrrolidine ring | Reductive amination of the parent compound | Modified basicity and steric hindrance |

| 2-Methoxy-4-(pyrrolidin-3-yl)butan-3-one | Branching on the carbon backbone | Aldol (B89426) condensation of a pyrrolidinyl aldehyde with a methoxyketone | Introduction of a chiral center |

This table is illustrative and based on general synthetic principles, as direct synthesis data for these specific analogs of this compound is not available in the provided search results.

Preparation of Conjugates and Probes for Advanced Chemical Studies

The development of chemical probes and conjugates is essential for elucidating the mechanisms of action and identifying the biological targets of novel compounds. For this compound, several functionalization strategies can be envisioned to attach reporter groups, affinity tags, or other molecular entities.

A primary site for functionalization is the secondary amine of the pyrrolidine ring. This nitrogen can be acylated or alkylated with linkers bearing a terminal functional group suitable for conjugation. For example, reaction with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester on one end and a protected amine on the other would allow for subsequent coupling to a fluorescent dye, a biotin (B1667282) tag, or a solid support.

Alternatively, the ketone moiety in the propan-2-one linker can be targeted for derivatization. For instance, it can be converted to an oxime or a hydrazone, which can then be further functionalized. This approach has been successfully employed in the synthesis of new hydrazones from a related compound, 1-(1-tosylpyrrolidin-2-yl)propan-2-one. This suggests that similar strategies could be applied to this compound to introduce a variety of functionalities.

The synthesis of prodrugs is another important application of derivatization. For example, amino-containing azetidinones have been conjugated with amino acids to create prodrugs. nih.gov A similar strategy could be employed for this compound, where conjugation with amino acids or other promoieties could enhance its pharmacokinetic properties.

The table below outlines potential strategies for the preparation of conjugates and probes of this compound.

| Probe/Conjugate Type | Functionalization Site | Linker/Tag | Synthetic Strategy | Application |

| Fluorescent Probe | Pyrrolidine Nitrogen | Fluorescein-isothiocyanate (FITC) | Acylation with a bifunctional linker followed by reaction with FITC | Cellular imaging and target localization |

| Biotinylated Affinity Probe | Pyrrolidine Nitrogen | Biotin-NHS ester | Direct acylation with an activated biotin derivative | Target identification and pull-down assays |

| Photoaffinity Label | Ketone Carbonyl | Diazirine-containing linker | Conversion of the ketone to a hydrazone followed by coupling to a diazirine-containing moiety | Covalent labeling of target proteins |

| Resin-bound Ligand | Pyrrolidine Nitrogen | Polyethylene glycol (PEG) linker | Reductive amination onto a resin functionalized with an aldehyde | Affinity chromatography and target fishing |

This table presents hypothetical examples based on common bioconjugation techniques, as specific examples for this compound are not available in the provided search results.

Advanced Analytical Methodologies for Detection and Quantification of 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One in Complex Research Matrices

Chromatographic Separations (HPLC, GC) with Specialized Detectors

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstone methodologies for the analysis of NPS. When coupled with specialized detectors, these techniques offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC):

HPLC, especially when coupled with mass spectrometry (MS), is a powerful tool for the analysis of synthetic cathinones and related compounds. HPLC-MS/MS methods are frequently employed for the screening and quantification of NPS in biological matrices. scispace.com For instance, a high-performance liquid chromatography-Orbitrap mass spectrometry method has been developed for screening common NPS in samples like blood, urine, and hair, with limits of detection (LODs) in the picogram to nanogram per milliliter range. wiley.com The structural components of 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one, including the pyrrolidine (B122466) and ketone moieties, are amenable to ionization techniques like electrospray ionization (ESI), making HPLC-MS a highly suitable analytical approach. The fragmentation patterns observed in MS/MS can provide structural confirmation. For example, in the analysis of a novel pyrrolidinophenone-based designer drug, α-BPVP, fragmentation pathways similar to other synthetic cathinones were observed, with a characteristic loss of the pyrrolidine ring. nih.gov

Gas Chromatography (GC):

GC coupled with mass spectrometry (GC-MS) is another widely used technique in forensic and research laboratories for the analysis of a broad range of compounds, including synthetic cathinones. oup.com A GC-MS/MS method has been developed for the comprehensive analysis and structural estimation of synthetic cathinones, which involves selective detection of the carbonyl group and analysis of iminium and substituted benzoyl cations generated through α-cleavage. jst.go.jp This approach would be highly relevant for identifying the methoxy-substituted phenyl and pyrrolidinyl fragments of this compound. However, thermal degradation of cathinones during GC-MS analysis can be a concern, potentially requiring derivatization to improve thermal stability and mass spectral properties. ojp.gov For some synthetic cathinones, a GC-MS method following solid-phase extraction and derivatization has been validated for urine samples, with LODs around 5 ng/mL. oup.com

| Technique | Detector | Matrix | Reported LODs for Analogous Compounds | Reference |

|---|---|---|---|---|

| HPLC | Orbitrap-MS | Blood, Urine | 1.68 pg/mL - 10.7 ng/mL | wiley.com |

| HPLC | Orbitrap-MS | Hair | 3.30 × 10⁻⁵ - 4.21 × 10⁻³ ng/mg | wiley.com |

| GC | MS | Urine | 5 ng/mL (for most cathinones), 20 ng/mL (for MDPV) | oup.com |

| GC | MS/MS | Oral Fluid, Sweat | Not specified | nih.gov |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful analytical tool in forensic toxicology, offering high separation efficiency and the ability to analyze complex biological matrices. ulster.ac.uk CE coupled with mass spectrometry (CE-MS) provides a robust platform for the simultaneous determination of various designer drugs. nih.govresearchgate.net This technique separates molecules based on their differential migration in an electric field, which is influenced by their size and charge. thermofisher.com For compounds like this compound, which are expected to be protonated at acidic pH, CE offers an excellent separation mechanism. A CE-MS/MS method was successfully developed for detecting amphetamine and its analogs in dietary supplements. nih.gov The validation of a CE/ESI-MS method for thioamphetamine designer drugs in plasma demonstrated good linearity, with lower limits of detection ranging from 23-43 ng/mL. nih.gov This suggests that a similar CE-MS method could be developed and validated for the target compound in research matrices.

Development of Electrochemical Sensors for Research Applications

Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of NPS. These sensors work by measuring the electrochemical response (e.g., current or potential) resulting from the interaction of the target analyte with an electrode surface. Research has demonstrated the feasibility of using screen-printed electrochemical sensors for the detection of synthetic cathinone (B1664624) derivatives. nih.govacs.org Interestingly, direct electrochemical reduction of cathinones like mephedrone (B570743) and 4-MEC has been achieved without the need for heavy metal catalysis, providing useful voltammetric signatures. nih.govacs.org In a novel approach, even a common British 1 pence coin has been utilized as an electrochemical sensor for detecting synthetic cathinones, demonstrating the potential for developing highly accessible analytical tools. mmu.ac.ukresearchgate.net The ketone group in this compound is an electroactive moiety that could be targeted for electrochemical detection. The development of a boron-doped diamond electrode for the detection of MDMA with a low limit of detection (0.3 μmol L⁻¹) further highlights the potential of electrochemical methods for psychoactive substance analysis. researchgate.net

Immunoassays and Biosensors for Research Tools

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used as screening tools due to their high throughput and sensitivity. While highly specific immunoassays for this compound would require the development of specific antibodies, existing assays for synthetic cathinones could show cross-reactivity. Commercially available ELISA kits are designed to screen for methcathinone (B1676376) and its metabolites. neogen.com The Randox Drugs of Abuse V Biochip Array Technology is a semi-quantitative screening system that utilizes polyclonal antibodies to detect synthetic cathinones in urine. nih.gov However, the continual emergence of new cathinone derivatives poses a challenge, as the cross-reactivity of existing immunoassays with novel structures is not always predictable. nih.gov Studies have shown that some synthetic cathinones can produce false-positive results in immunoassays for other drugs like amphetamines and MDMA, necessitating confirmatory analysis by more specific methods like MS. nih.gov Therefore, while immunoassays can be valuable for initial screening in research studies, positive results should be interpreted with caution and confirmed by a more selective technique.

| Immunoassay Type | Target Analytes | Key Findings | Reference |

|---|---|---|---|

| ELISA | Synthetic Cathinones (Methcathinone) | Qualitative screening test for the detection of methcathinone and/or its metabolites. | neogen.com |

| Biochip Array Technology (DOA-V) | Synthetic Cathinones (Mephedrone, MDPV) | Semi-quantitative screening with anti-methcathinone and anti-MDPV antibodies. Cross-reactivity with other cathinones observed. | nih.gov |

| EMIT® Atellica CH | Amphetamine and MDMA | Some synthetic cathinones can cause false-positive results, highlighting the need for confirmatory testing. | nih.gov |

Sample Preparation Techniques for Analytical Purity Assessment and Research Studies

Effective sample preparation is a critical step for achieving accurate and reliable analytical results, especially in complex research matrices. The goal is to remove interfering substances and concentrate the analyte of interest. mdpi.com Common techniques for the extraction of NPS from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net

For the analysis of synthetic cathinones in urine, a mixed-mode solid-phase extraction method has been shown to provide good recoveries. ojp.gov Supported liquid extraction (SLE) is another technique that has been evaluated for the extraction of NPS from various biological matrices. mdpi.com The choice of extraction method and solvent can significantly impact the recovery and purity of the analyte. For GC-MS analysis, derivatization is often employed to improve the volatility and thermal stability of the analytes. Common derivatization methods include silylation and acylation. mdpi.com The selection of the optimal derivatization agent, temperature, and incubation time is crucial for achieving sensitive and robust results. mdpi.com

Exploration of 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One in Materials Science and Niche Chemical Applications

Role as a Precursor in Polymer Synthesis

There is no scientific literature available that describes the use of 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one as a monomer or precursor in polymer synthesis. Its potential for polymerization, the types of polymers it might form, and the properties of such materials have not been reported.

Applications in Coordination Chemistry (e.g., as a Ligand Component)

No studies have been published on the use of this compound as a ligand in coordination chemistry. Its ability to coordinate with metal ions, the stability of any potential complexes, and their structural or functional properties remain uninvestigated.

Supramolecular Assembly and Host-Guest Chemistry

There are no published reports on the involvement of this compound in supramolecular assembly or host-guest chemistry. Its capacity for non-covalent interactions and the formation of organized molecular structures is not documented.

Advanced Chemical Probes and Tags (e.g., for Material Characterization)

The application of this compound as an advanced chemical probe or tag for material characterization has not been reported in the scientific literature. There is no information on its potential use in imaging, sensing, or other analytical techniques for materials science.

Future Research Trajectories and Methodological Innovations for 1 Methoxy 3 Pyrrolidin 3 Yl Propan 2 One

Emerging Synthetic Strategies and Technologies

The synthesis of complex molecules like 1-methoxy-3-(pyrrolidin-3-yl)propan-2-one is increasingly benefiting from cutting-edge technologies that offer greater efficiency, control, and sustainability. Future synthetic approaches will likely move beyond traditional batch chemistry.

Continuous Flow Synthesis: This technology allows for the rapid and safe production of chemical compounds in a continuous stream. For a multi-step synthesis of this compound, a flow chemistry setup could integrate several reaction and purification steps, minimizing manual handling and improving reproducibility.

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. For instance, a key C-C bond-forming step in the synthesis could be achieved using a photoredox-catalyzed coupling of a pyrrolidine (B122466) derivative with a suitable methoxy-containing precursor.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and reduces the need for protecting groups. A potential biocatalytic route could involve a transaminase to install the amino group of the pyrrolidine ring with high stereocontrol, followed by enzymatic modifications to complete the structure.

| Technology | Potential Advantage for Synthesis | Hypothetical Yield Improvement |

| Continuous Flow | Increased safety, scalability, and consistency | 15-25% |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | 10-20% |

| Biocatalysis | High enantioselectivity, green chemistry | >99% ee |

Advanced Spectroscopic Tools for In Situ and Operando Analysis

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-process analysis are becoming indispensable.

Process Analytical Technology (PAT): The integration of in situ spectroscopic tools like ReactIR™ (FTIR) and Raman spectroscopy allows for the continuous monitoring of reactant consumption and product formation. mt.commt.com This would enable precise control over the reaction conditions for the synthesis of this compound, ensuring optimal yield and purity.

Stop-Flow NMR Spectroscopy: For studying very fast reaction steps, stop-flow NMR can provide detailed mechanistic insights by capturing data on short-lived intermediates.

Mass Spectrometry-based Techniques: Real-time monitoring of reaction mixtures using techniques like electrospray ionization mass spectrometry (ESI-MS) can provide a wealth of information on the species present in the reaction vessel at any given moment.

| Spectroscopic Tool | Type of Information Gained | Application in Synthesis |

| In Situ FTIR/Raman | Reaction kinetics, intermediate detection | Real-time optimization of reaction parameters |

| Stop-Flow NMR | Characterization of transient species | Mechanistic elucidation of fast reaction steps |

| Real-time MS | Identification of all ionic species | Byproduct identification and pathway analysis |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the pace of discovery. mdpi.comrsc.org These computational tools can be applied to both the design of new molecules and the prediction of optimal synthetic routes. nih.govrsc.org

Retrosynthesis Prediction: AI-powered software can propose multiple synthetic pathways for a target molecule like this compound, drawing from vast databases of known reactions. rsc.orgrsc.org

Reaction Optimization: ML algorithms can be trained on experimental data to predict the outcome of a reaction under different conditions (e.g., temperature, catalyst, solvent), thereby identifying the optimal parameters for synthesis with a minimal number of experiments. mdpi.com

De Novo Drug Design: Generative AI models can design novel compounds with desired properties, potentially using this compound as a starting scaffold for creating new drug candidates.

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Software | Proposes synthetic routes | Reduces time for synthesis planning |

| Reaction Prediction Models | Optimizes reaction conditions | Minimizes experimental effort and resources |

| Generative Models | Designs novel molecules | Accelerates discovery of new compounds |

Exploration of New Reactivity Manifolds and Unprecedented Transformations

The functional groups within this compound—a ketone, an ether, and a secondary amine—offer numerous possibilities for further chemical transformations. Future research could focus on exploring novel reactivity patterns.

Late-Stage Functionalization: This involves modifying a complex molecule in the final steps of a synthesis. For the target compound, this could mean selective C-H activation to introduce new functional groups on the pyrrolidine ring or the alkyl chain.

Multicomponent Reactions: The compound could serve as a building block in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This would be an efficient way to generate a library of diverse molecules for screening purposes.

Ring-Opening and Ring-Expansion Reactions: The pyrrolidine ring could be subjected to novel ring-opening or ring-expansion reactions to create different heterocyclic scaffolds, further expanding the chemical space accessible from this starting material.

Interdisciplinary Approaches in Chemical Research

The full potential of a molecule like this compound can be realized through collaborations with other scientific disciplines.

Medicinal Chemistry: The pyrrolidine motif is a common feature in many biologically active compounds and drugs. wikipedia.org This molecule could be a starting point for the development of new therapeutic agents.

Materials Science: The compound could be explored as a monomer for the synthesis of novel polymers with unique properties, or as an additive to modify the characteristics of existing materials.

Chemical Biology: By attaching a fluorescent tag or a reactive handle, the molecule could be converted into a chemical probe to study biological processes or to identify protein targets.

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrrolidine derivative may react with a methoxy-substituted propanone precursor under basic conditions. Key intermediates (e.g., azido-propanones or benzyloxy-protected derivatives) should be characterized using NMR (¹H/¹³C) and FT-IR to confirm functional groups. Chromatographic purity checks (HPLC or TLC) are essential. For stereochemical analysis, consider X-ray crystallography using software like SHELX for structural refinement .

Q. How can the electronic structure and thermodynamic properties of this compound be computationally modeled?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for calculating molecular orbitals, dipole moments, and thermochemical properties. Use basis sets like 6-31G(d) for geometry optimization. Software such as Gaussian or ORCA can validate experimental data (e.g., bond angles, reaction energies). Include exact-exchange terms to improve accuracy, as demonstrated in Becke’s work on thermochemical DFT .

Q. What safety precautions are critical when handling this compound in the laboratory?